molecular formula C21H20FN3O2S B2825160 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 896054-66-3

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2825160
CAS No.: 896054-66-3
M. Wt: 397.47
InChI Key: CSSTZQJUDSABSM-UHFFFAOYSA-N
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Description

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-3-27-17-8-5-15(6-9-17)19-10-11-21(25-24-19)28-13-20(26)23-16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSTZQJUDSABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyridazinone core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).

    Functionalization of the pyridazinone ring: Various substituents can be introduced at different positions of the pyridazinone ring using appropriate reagents and conditions.

    Thioether formation:

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological activities.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

    Inhibiting specific enzymes: Blocking the activity of enzymes involved in inflammatory or cancer pathways.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone core structures.

    Thioether-containing compounds: Compounds with similar thioether functional groups.

    Acetamide derivatives: Compounds with similar acetamide functional groups.

Uniqueness

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential pharmacological activities. The presence of the ethoxyphenyl, pyridazinyl, thioether, and fluoro-methylphenyl groups contributes to its distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, coupling of pyridazine-thiol intermediates, and final acetamide formation. Key steps include:

  • Thiolation : Reaction of 6-(4-ethoxyphenyl)pyridazin-3-yl derivatives with mercaptoacetic acid under basic conditions (e.g., NaH in DMF) to form the sulfanyl intermediate .
  • Amidation : Coupling the intermediate with 3-fluoro-4-methylaniline using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane .
  • Optimization : Temperature control (0–5°C during amidation), solvent selection (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying aromatic protons (δ 6.8–8.2 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 454.12) and fragmentation patterns matching the pyridazine and thioether moieties .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 60.8%, H: 4.9%, N: 11.1%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cellular Viability Tests : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity, with dose-response curves (1–100 μM) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to identify affinity (Ki_i values) .

Advanced Research Questions

Q. How can computational modeling predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target proteins (e.g., COX-2, PDB ID: 5KIR). Key interactions include hydrogen bonding with the acetamide carbonyl and π-π stacking of the pyridazine ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) and identify critical residues (e.g., Arg120 in COX-2) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies in IC50_{50} values .
  • Crystallographic Analysis : Co-crystallize the compound with its target (e.g., kinase-ligand complex) to resolve ambiguous binding modes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace with 4-CF3_3 or 4-NH2_2) to assess electronic effects on kinase inhibition .
  • Bioisosteric Replacement : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to improve metabolic stability (see comparative IC50_{50} data in ).
  • Pharmacophore Mapping : Use MOE or Phase to identify critical features (e.g., hydrogen bond acceptors at the sulfanyl group) .

Q. What crystallographic techniques are optimal for determining its 3D conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water, 1:1), and collect data at 100 K using a synchrotron source (λ = 0.710–0.920 Å). Refine structures with SHELXL (R1_1 < 5%) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts from sulfanyl groups) using CrystalExplorer .

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